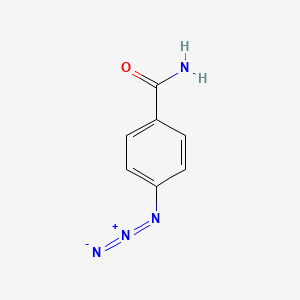

4-Azidobenzamide

Übersicht

Beschreibung

4-Azidobenzamide is an organic compound characterized by the presence of an azide group (-N₃) attached to a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Azidobenzamide can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzamide with sodium nitrite and sodium azide under acidic conditions. The reaction proceeds via the formation of a diazonium salt intermediate, which subsequently reacts with sodium azide to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The process may include the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Azidobenzamide undergoes various chemical reactions, including:

Cycloaddition: The azide group can undergo cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).

Substitution: Sodium azide (NaN₃), polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Cycloaddition: Copper(I) catalysts, alkyne substrates.

Major Products:

Reduction: 4-Aminobenzamide.

Substitution: Various substituted benzamides.

Cycloaddition: Triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have identified 4-azidobenzamide derivatives as promising candidates for antiviral therapies. Specifically, compounds derived from this compound have shown effectiveness against viruses such as Hepatitis C and Ebola. For instance, research has demonstrated that azido-substituted nucleosides can inhibit viral replication, presenting a potential pathway for developing treatments for viral-mediated diseases .

2. Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit various enzymes, which is crucial for developing drugs targeting specific biological pathways. For example, derivatives have been designed to inhibit carbonic anhydrase, an enzyme implicated in several physiological processes and disease states. These inhibitors exhibit low nanomolar potency against human isoforms of the enzyme, indicating their potential as therapeutic agents .

3. Cancer Research

In cancer research, this compound derivatives have been evaluated for their anticancer properties. Compounds featuring this azido group have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The unique reactivity of the azido group allows for further modifications that could enhance anticancer activity.

Material Science Applications

1. Click Chemistry

The azido group in this compound makes it an excellent candidate for click chemistry applications, particularly in the synthesis of complex organic molecules and polymers. This approach facilitates the rapid assembly of diverse chemical structures, which can be utilized in drug development and materials science.

2. Synthesis of Functional Materials

Researchers are exploring the use of this compound as a precursor for creating functional materials with specific properties. Its ability to undergo various chemical transformations enables the development of materials with tailored functionalities, such as improved conductivity or enhanced mechanical strength.

Case Study 1: Antiviral Compound Development

A study focusing on the synthesis of this compound derivatives revealed their effectiveness against Hepatitis C virus replication. The compounds were tested in vitro and demonstrated significant antiviral activity, leading to further optimization for clinical applications .

Case Study 2: Enzyme Inhibition Research

Research on the inhibitory effects of this compound on carbonic anhydrase highlighted its potential in treating conditions like glaucoma where enzyme inhibition can lower intraocular pressure. The study provided detailed kinetic analyses showing that certain derivatives exhibited IC50 values in the low nanomolar range against specific isoforms of carbonic anhydrase .

Wirkmechanismus

The mechanism of action of 4-azidobenzamide primarily involves its reactivity as an azide. The azide group can participate in various chemical reactions, leading to the formation of new compounds. In biological systems, the azide group can react with alkyne-functionalized molecules to form stable triazole linkages, which are useful in bioconjugation and labeling studies .

Vergleich Mit ähnlichen Verbindungen

2-Azidobenzamide: Similar structure but with the azide group in the ortho position.

4-Azidobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

4-Azidoacetophenone: Similar structure but with a ketone group instead of an amide group.

Uniqueness: 4-Azidobenzamide is unique due to its specific reactivity and the presence of both an azide group and an amide group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and materials science .

Biologische Aktivität

4-Azidobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and various biological studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azido group (-N₃) attached to a benzamide structure. The synthesis typically involves the reaction of 4-aminobenzamide with sodium azide under controlled conditions. The following table summarizes the key steps in the synthesis process:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Aminobenzamide + NaN₃ | Aqueous solution, reflux | 70-80% |

| 2 | Purification (e.g., recrystallization) | Ethanol or methanol | >90% purity |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been investigated for its potential as an inhibitor of specific enzymes, particularly those involved in cancer and metabolic diseases.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition :

- Studies have indicated that compounds with an aminobenzamide scaffold can inhibit DPP-IV, an enzyme linked to glucose metabolism and diabetes management. Research demonstrated that modifications to the aminobenzamide structure could enhance DPP-IV inhibitory activity, suggesting a similar potential for this compound .

-

Antimicrobial Activity :

- A series of derivatives based on aminobenzamide have shown varying degrees of antibacterial and antifungal activities. Specifically, derivatives containing azido groups have exhibited moderate antimicrobial effects against several bacterial strains, indicating that this compound may also possess similar properties .

- Antioxidant Properties :

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial efficacy of various benzamide derivatives, including this compound, it was found that:

- The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Research Findings: Enzyme Inhibition

A recent study focused on the inhibition of DPP-IV by aminobenzamide derivatives revealed:

Eigenschaften

IUPAC Name |

4-azidobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVIWAHVMYDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623890 | |

| Record name | 4-Azidobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88609-06-7 | |

| Record name | 4-Azidobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-Azidobenzamide in scientific research?

A: this compound serves as a valuable tool in photochemical research, particularly for surface modifications and studying biological interactions. Its photoactivatable aryl azido moiety enables covalent bonding to adjacent molecules upon exposure to UV light. [, ] This property makes it suitable for applications such as:

Q2: How does the photochemical reactivity of this compound compare to other similar compounds?

A: While specific comparative studies are required for definitive conclusions, research indicates that functionalized 1,3-benzodioxoles containing this compound as a chemo-functional group exhibit minimal fluorescence until they undergo photo-activated transformation. [] This suggests that the photoreactivity of the incorporated this compound may be efficient enough to induce further reactions and transformations, leading to detectable changes in fluorescence. Further investigation into the quantum yield and reaction kinetics of this compound compared to other photoreactive groups would provide a more comprehensive understanding of its reactivity.

Q3: What are the limitations of using this compound in research applications?

A: One limitation of using this compound stems from the potential for non-specific binding due to its highly reactive nature upon UV exposure. [] This non-specificity might lead to off-target effects and complicate data interpretation. Additionally, the requirement for UV irradiation for its photoactivation may limit its use in certain biological systems sensitive to UV damage. Researchers need to carefully consider these limitations and implement appropriate controls when designing experiments involving this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.